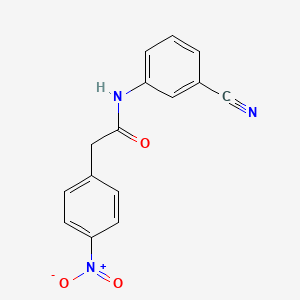
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide, also known as MDMA or ecstasy, is a synthetic drug that has gained popularity as a recreational drug due to its euphoric and empathogenic effects. However, this chemical compound has also been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD). In
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide acts primarily as a serotonin releaser, causing the release of large amounts of serotonin from the presynaptic neuron into the synaptic cleft. This results in increased serotonin levels in the brain, leading to feelings of euphoria, empathy, and emotional openness. N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide also acts as a mild dopamine and norepinephrine releaser, contributing to its stimulant effects.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide use can lead to a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause dehydration, hyponatremia, and serotonin syndrome in some cases. Long-term use of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide has been associated with neurotoxicity and cognitive impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide has been used in a number of lab experiments to study its effects on various physiological and behavioral processes. Its ability to induce feelings of empathy and emotional openness has made it a useful tool in the study of social behavior and interpersonal relationships. However, its potential neurotoxicity and the risk of adverse effects limit its use in lab experiments.
Direcciones Futuras
There are a number of future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide. One area of interest is the development of new N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide-based therapies for the treatment of PTSD and other mental health conditions. Another area of interest is the development of new N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide analogs with improved therapeutic potential and reduced risk of adverse effects. Additionally, more research is needed to fully understand the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide use and to develop strategies for minimizing its potential harms.
Métodos De Síntesis
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide is synthesized through a multi-step process that involves the reaction of safrole with hydrobromic acid to produce 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reduced to N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide using a reducing agent such as aluminum amalgam or sodium borohydride. The purity and yield of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide can be improved through various purification techniques such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide has been studied for its potential therapeutic applications, particularly in the treatment of PTSD. N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide-assisted psychotherapy involves the administration of a single dose of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide in a controlled setting, followed by psychotherapy sessions. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide-assisted psychotherapy can lead to significant improvements in PTSD symptoms, with some participants reporting long-term remission of symptoms.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-3-4-12(2)14(7-11)17(19)18-9-13-5-6-15-16(8-13)21-10-20-15/h3-8H,9-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSAFRYEVCVLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline](/img/structure/B5881254.png)
![N-[4-(dimethylamino)phenyl]-2-ethylbutanamide](/img/structure/B5881257.png)
![2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B5881264.png)

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5881277.png)
![methyl [4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5881289.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5881309.png)

![N-[4-(4-chlorophenoxy)phenyl]propanamide](/img/structure/B5881318.png)

![1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5881329.png)

![7-amino-5-(2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5881351.png)